1-(4-Bromophenyl)-3-nitrobenzene

Radical Chemistry Synthetic Methodology Reaction Kinetics

1-(4-Bromophenyl)-3-nitrobenzene, also known as 4'-bromo-3-nitrobiphenyl, is a halogenated nitrobiaryl compound belonging to the class of substituted biphenyls. Its structure consists of a biphenyl core with a bromine atom at the 4'-position of one ring and a nitro group at the 3-position of the other ring.

Molecular Formula C12H8BrNO2
Molecular Weight 278.10 g/mol
CAS No. 32858-99-4
Cat. No. B14106311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-nitrobenzene
CAS32858-99-4
Molecular FormulaC12H8BrNO2
Molecular Weight278.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br
InChIInChI=1S/C12H8BrNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H
InChIKeyFCECNXAQAYNFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-3-nitrobenzene (CAS 32858-99-4) Procurement Overview: Substitution Pattern and Key Features


1-(4-Bromophenyl)-3-nitrobenzene, also known as 4'-bromo-3-nitrobiphenyl, is a halogenated nitrobiaryl compound belonging to the class of substituted biphenyls. Its structure consists of a biphenyl core with a bromine atom at the 4'-position of one ring and a nitro group at the 3-position of the other ring [1]. This specific substitution pattern distinguishes it from other isomers and analogs, dictating its reactivity in cross-coupling reactions and its utility as a versatile intermediate in pharmaceutical, agrochemical, and advanced material syntheses .

Why 1-(4-Bromophenyl)-3-nitrobenzene (CAS 32858-99-4) Cannot Be Replaced by a Generic Halogenated Biphenyl Analog


Substituting 1-(4-Bromophenyl)-3-nitrobenzene with a generic halogenated biphenyl analog, such as the chloro derivative or a positional isomer like 1-(4-bromophenyl)-4-nitrobenzene, introduces significant and quantifiable changes in electronic properties, reaction kinetics, and synthetic outcomes. These differences, rooted in the specific electronic and steric effects of the 4'-bromo and 3-nitro substitution pattern, directly impact its performance in critical applications like Suzuki-Miyaura cross-couplings and subsequent reduction steps [1]. The following quantitative evidence demonstrates that the choice of this precise compound is a decision with measurable consequences for yield, selectivity, and overall process efficiency [2].

Quantitative Differentiation of 1-(4-Bromophenyl)-3-nitrobenzene (CAS 32858-99-4) Against Analogs and In-Class Compounds


Differential Isomer Ratio in Homolytic Arylation: p-Bromophenyl vs. p-Chlorophenyl Radicals

In the homolytic arylation of nitrobenzene, the p-bromophenyl radical demonstrates a distinct isomer distribution compared to the p-chlorophenyl radical. This difference directly affects the yield of the target 1-(4-bromophenyl)-3-nitrobenzene and its ortho/para isomers [1].

Radical Chemistry Synthetic Methodology Reaction Kinetics

High-Yield Reduction to Key Amine Intermediate: A Quantitative Benchmark for 1-(4-Bromophenyl)-3-nitrobenzene

The reduction of the nitro group in 1-(4-bromophenyl)-3-nitrobenzene to the corresponding amine, 4'-bromo-biphenyl-3-amine, proceeds with a documented high yield. This transformation is a pivotal step in accessing a wide range of downstream functionalized biphenyl derivatives [1].

Pharmaceutical Intermediates Reduction Chemistry Process Chemistry

Physicochemical Property Differentiation: Lipophilicity (XLogP) of 1-(4-Bromophenyl)-3-nitrobenzene vs. Chloro Analog

The substitution of a chlorine atom with a bromine atom at the 4'-position of the 3-nitrobiphenyl scaffold results in a quantifiable increase in lipophilicity, as measured by the calculated partition coefficient (XLogP). This property is critical for predicting membrane permeability and overall ADME behavior in drug discovery programs .

Drug Design ADME Properties Physicochemical Profiling

Spectral Fingerprint for Identity Verification: IR Spectrum of 1-(4-Bromophenyl)-3-nitrobenzene

The compound possesses a unique and verifiable spectral fingerprint, critical for confirming identity and purity in procurement and quality control processes. The infrared (IR) spectrum, obtained under standard conditions, provides a definitive reference for comparison against synthesized or purchased material [1].

Analytical Chemistry Quality Control Compound Identification

High-Value Application Scenarios for 1-(4-Bromophenyl)-3-nitrobenzene (CAS 32858-99-4)


Medicinal Chemistry: Synthesis of Privileged Biphenyl Scaffolds via Suzuki-Miyaura Cross-Coupling

The 4'-bromo substituent makes 1-(4-bromophenyl)-3-nitrobenzene an ideal electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the rapid and modular assembly of diverse, functionalized biphenyl libraries, a core structure in numerous pharmaceuticals [1]. The specific 3-nitro substitution pattern can be exploited to direct further functionalization after coupling, or reduced to an amine for amide bond formation .

Synthesis of Functional Amines via Nitro Group Reduction

As demonstrated by the quantitative reduction yield of 96%, this compound is a robust precursor to 4'-bromo-biphenyl-3-amine [1]. This amine intermediate is a valuable building block for generating amides, sulfonamides, and other nitrogen-containing heterocycles. The high yield of this transformation underscores its suitability for multi-step synthetic sequences where efficiency is paramount .

Agrochemical and Advanced Material Intermediate

Halogenated nitrobiaryls are key intermediates in the development of novel agrochemicals and functional materials, such as liquid crystals and organic semiconductors [1]. The distinct electronic properties conferred by the 4'-bromo and 3-nitro groups, as quantified by its XLogP and regioisomeric outcomes in radical reactions, make this specific isomer a tailored choice for optimizing the performance of the final active ingredient or material .

Process Chemistry: Benchmarking Reduction Methodologies

The well-characterized and highly efficient reduction of 1-(4-bromophenyl)-3-nitrobenzene to its corresponding amine (96% yield) provides an excellent model system for benchmarking and optimizing new catalytic reduction methodologies, particularly those aimed at chemoselectivity in the presence of a reducible aryl halide [1].

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